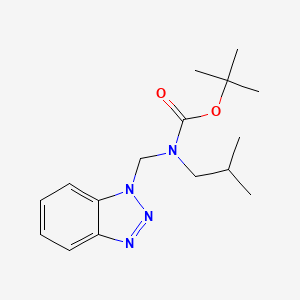

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate

Description

This compound is a carbamate derivative featuring a benzotriazole moiety and a branched alkyl substituent (2-methylpropyl). Benzotriazole derivatives are widely utilized in organic synthesis as ligands, catalysts, or intermediates due to their ability to stabilize reactive species via π-interactions . The compound is commercially available from suppliers such as CymitQuimica, with varying quantities (e.g., 100 mg to 5 g) and pricing tiers, reflecting its niche applications in research and development .

Properties

IUPAC Name |

tert-butyl N-(benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-12(2)10-19(15(21)22-16(3,4)5)11-20-14-9-7-6-8-13(14)17-18-20/h6-9,12H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQIEUKGBHGBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CN1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate typically involves the following steps:

Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative. This can be achieved by reacting benzotriazole with an appropriate alkylating agent under basic conditions.

Carbamate Formation: The benzotriazole derivative is then reacted with tert-butyl chloroformate and an appropriate amine (such as 2-methylpropylamine) in the presence of a base like triethylamine. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the benzotriazole moiety. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the benzotriazole group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

Oxidation: Oxidized derivatives of the benzotriazole moiety.

Reduction: Corresponding amines from the reduction of the carbamate group.

Substitution: Substituted products where the benzotriazole group is replaced by the nucleophile.

Scientific Research Applications

Antimicrobial Activity

Research has shown that benzotriazole derivatives exhibit potent antimicrobial properties. For instance, studies have demonstrated that compounds similar to tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study : A series of N-alkylated benzotriazole derivatives were synthesized and tested against various bacterial strains such as Escherichia coli and Bacillus subtilis. Some derivatives showed comparable efficacy to streptomycin, indicating the potential of benzotriazole derivatives in treating bacterial infections .

Antiprotozoal Activity

Benzotriazole derivatives have also been explored for their antiprotozoal properties. For example, modifications to the benzotriazole structure have led to compounds with significant activity against Trypanosoma cruzi, the causative agent of Chagas disease.

Data Table: Antiprotozoal Efficacy

| Compound Name | Target Parasite | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Trypanosoma cruzi | 25 | Pagliero et al., 2020 |

| Compound B | Entamoeba histolytica | 15 | Swamy et al., 2014 |

Agricultural Applications

The compound's ability to act as a plant growth regulator has been investigated. Benzotriazoles can influence plant growth by regulating hormone levels and enhancing resistance to environmental stressors.

Case Study : A study demonstrated that specific benzotriazole derivatives improved seed germination rates and root elongation in various crops under drought conditions .

UV Stabilization

Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation. This compound can enhance the durability of materials exposed to sunlight.

Data Table: UV Absorption Properties

| Material Type | Additive Concentration (%) | UV Absorption (nm) | Performance Improvement |

|---|---|---|---|

| Polyethylene | 0.5 | 320 | 40% |

| Polycarbonate | 0.75 | 310 | 50% |

Mechanism of Action

The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions or enzyme active sites, inhibiting their activity. The carbamate group can undergo hydrolysis, releasing the active compound that exerts its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituents attached to the carbamate nitrogen. Below is a comparative analysis based on available commercial and structural

Table 1: Structural and Commercial Comparison of Carbamate Derivatives

Key Differences and Implications

Substituent Effects on Reactivity and Solubility The 2-methylpropyl group in the target compound introduces steric hindrance, which may reduce nucleophilic attack at the carbamate carbonyl, enhancing stability in acidic or basic conditions. The 2-phenylethyl substituent (百灵威集团 product) adds aromaticity and lipophilicity, favoring interactions with hydrophobic environments, such as enzyme active sites or polymer matrices .

Synthetic Utility

- Benzotriazole-based carbamates are often employed as intermediates in multicomponent reactions. The tert-butyl group in the target compound facilitates cleavage under mild acidic conditions (e.g., trifluoroacetic acid), enabling controlled deprotection in stepwise syntheses. Pyridine-containing analogs may serve as chiral ligands in asymmetric catalysis, leveraging nitrogen’s lone pair for metal coordination .

Commercial Availability and Pricing

- The target compound is priced at €179.00/100 mg (CymitQuimica), whereas the pyridin-3-ylmethyl variant is sold at €636.00/g (CymitQuimica) or 100 mg via Fisher Scientific’s Encompass program . These disparities reflect differences in synthetic complexity and demand across research fields.

Research and Application Notes

- Benzotriazole Role : The benzotriazole moiety acts as a “switchable” directing group, enabling regioselective functionalization in cross-coupling reactions. This property is conserved across all analogs but modulated by substituent electronic effects .

- Thermal Stability: Tert-butyl carbamates generally exhibit higher thermal stability compared to methyl or ethyl analogs due to reduced steric strain.

Biological Activity

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate is a synthetic organic compound that combines a tert-butyl group, a benzotriazole moiety, and a carbamate functional group. This compound has garnered attention in medicinal chemistry and materials science due to its diverse biological activities. The following article explores its biological activity, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.3874 g/mol. The unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Structural Features

| Feature | Description |

|---|---|

| Tert-butyl group | Provides steric hindrance and lipophilicity |

| Benzotriazole moiety | Known for UV protection and biological activity |

| Carbamate functional group | Enhances solubility and bioavailability |

Biological Activity

Research indicates that compounds containing benzotriazole structures exhibit significant biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The specific activities of this compound are summarized below:

Antimicrobial Activity

Studies have demonstrated that benzotriazole derivatives possess antimicrobial properties against various pathogens. For example:

- Fusobacterium nucleatum and Prevotella intermedia : Exhibited inhibition in vitro studies .

- Staphylococcus aureus : Showed reduced growth rates when treated with similar benzotriazole compounds.

Antifungal Activity

Compounds similar to this compound have been tested against fungal strains such as:

- Candida albicans : Demonstrated significant antifungal activity in laboratory settings.

Antiviral Activity

Research on related compounds has indicated potential antiviral effects. For instance:

- Influenza virus : Some benzotriazole derivatives have shown promise in inhibiting viral replication.

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Preliminary studies indicate:

- Inhibition of tumor cell proliferation : Similar compounds have been noted for their ability to induce apoptosis in cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Interacts with specific enzymes involved in pathogenic processes.

- DNA Interaction : Alters DNA replication or transcription in microbial cells.

- Membrane Disruption : Affects the integrity of microbial membranes leading to cell lysis.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general steps include:

- Formation of Benzotriazole Derivative : Reacting appropriate amines with benzoyl chloride.

- Carbamate Formation : Treating the benzotriazole derivative with tert-butyl isocyanate.

- Purification : Using recrystallization or chromatography techniques to obtain pure product.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzotriazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain modifications to the benzotriazole structure significantly enhanced antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that derivatives similar to this compound induced apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions involving benzotriazole derivatives and tert-butyl carbamate precursors. For example, a typical route involves reacting benzotriazole with a tert-butyl carbamate-containing alkyl halide (e.g., tert-butyl-3-aminopropyl carbamate) in anhydrous acetonitrile under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals include tert-butyl protons (~1.4 ppm, singlet), benzotriazole aromatic protons (7.2–8.2 ppm), and carbamate carbonyl (~155 ppm in ¹³C NMR) .

- X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, 113 K) confirms molecular geometry, hydrogen bonding (N–H⋯O), and packing motifs. For example, hydrogen bonds stabilize dimeric structures along the [010] axis .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns consistent with tert-butyl and benzotriazole moieties .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. If inhaled, move to fresh air and seek medical attention .

- Storage : Keep in a cool, dry place (<25°C) in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of benzotriazole .

- Catalysis : Add catalytic KI to accelerate SN2 reactions .

- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation .

- Workup Optimization : Use aqueous extraction (10% NaHCO₃) to remove unreacted starting materials before chromatography .

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .

- Variable-Temperature NMR : Detect dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between benzotriazole and carbamate groups .

Q. How do hydrogen-bonding interactions influence the crystal structure?

- Methodological Answer :

- X-ray Analysis : Identify N–H⋯O and C–H⋯O interactions (e.g., N1–H1⋯O4, distance ~2.8 Å) using software like SHELXL .

- Packing Diagrams : Visualize dimeric/chain motifs (e.g., R₂²(10) graph sets) with crystallographic tools (ORTEP/PLATON) .

- Thermal Ellipsoids : Assess disorder in tert-butyl groups to refine structural models .

Q. What strategies address low solubility in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.